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Ciraparantag Dosing & Molar Ratios

The table below summarizes the key quantitative data for Ciraparantag (also known as PER977) based on

preclinical and clinical studies.

Anticoagulant
Reversed

Reported Molar Ratio
(Ciraparantag :
Anticoagulant)

Effective IV Dose in
Human Trials

Key Measurement /
Assay

Rivaroxaban ~30:1 (in rabbit liver

laceration model) [1]

180 mg [2] Whole Blood Clotting

Time (WBCT)

Apixaban Information not specified in

available sources

60 mg [2] Whole Blood Clotting

Time (WBCT)

Edoxaban Information not specified in

available sources

100-300 mg [1] Whole Blood Clotting

Time (WBCT)

Enoxaparin
(LMWH)

Information not specified in

available sources

100-200 mg [1] Whole Blood Clotting

Time (WBCT)

Dabigatran Information not specified in

available sources

Information not

specified in available
sources

Information not specified

in available sources
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The mechanism by which Ciraparantag binds to and neutralizes various anticoagulants is illustrated below.

Anticoagulant
(e.g., Apixaban, Rivaroxaban)

Neutralized
Complex

  Removed from Target

Native Target
(Clotting Factor)

Binds to & Inhibits

Ciraparantag

Binds via
H-bonds

Click to download full resolution via product page

Ciraparantag's universal reversal mechanism

Experimental Protocols & Troubleshooting

Protocol 1: Reversal Assessment in Healthy Volunteers

This is a summary of the methodology used in key Phase 2 clinical trials [2].

1. Subject Preparation: Enroll healthy subjects aged 50-75 years. Exclude individuals with

significant clinical history, especially bleeding/clotting disorders or recent anticoagulant use.
2. Anticoagulation to Steady-State:

For Apixaban: Administer 10 mg orally, twice daily for 3.5 days [2].
For Rivaroxaban: Administer 20 mg orally, once daily for 3 days [2].

3. Confirm Anticoagulation: Verify steady-state using Whole Blood Clotting Time (WBCT). For
apixaban, WBCT should be ≥20% above baseline 2.75 hours after the last dose. For rivaroxaban,

WBCT should be ≥25% above baseline 3.75 hours after the last dose [2].
4. Administration of Ciraparantag: Randomize subjects to receive a single intravenous dose of

Ciraparantag or placebo (3:1 ratio). Infuse over 10 minutes.
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For apixaban reversal: Administer 3 hours after the last apixaban dose.

For rivaroxaban reversal: Administer 4 hours after the last rivaroxaban dose [2].
5. Efficacy Measurement: Serial testing of manual WBCT at multiple timepoints post-infusion (e.g.,

15 min, 30 min, 1 hr, 3 hr, 5 hr, 24 hr). A "responder" is defined as a subject whose WBCT returns to
within 10% of baseline within 1 hour and is sustained for 5-6 hours [2].

The workflow for this clinical assessment is as follows:

Subject Preparation
(Healthy, 50-75 y/o)

Steady-State Anticoagulation
(Apixaban or Rivaroxaban)

Confirm Anticoagulation
(WBCT ≥20-25% above baseline)

Randomize & Administer
(IV Ciraparantag or Placebo)

Serial WBCT Measurement
(Over 24 hours)

Analyze Response

Click to download full resolution via product page

Clinical trial workflow for reversal assessment

Protocol 2: In Vivo Rat Tail Transection Bleeding Model
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This protocol is based on preclinical animal studies [1].

1. Animal Model: Use rat models for the experiment.
2. Anticoagulation: Administer a high dose of the target DOAC (e.g., rivaroxaban, apixaban,

dabigatran) to the animals.
3. Ciraparantag Administration: Administer Ciraparantag via intravenous injection after

anticoagulation is confirmed.
4. Bleeding Challenge: Perform a standardized tail transection.

5. Efficacy Measurement: Collect and measure the total blood loss from the tail wound. Efficacy is
demonstrated by a reduction in bleeding volume by >90%, bringing it back to the normal range for un-

anticoagulated rats [1].

Protocol 3: Ex Vivo Reversal in Human Plasma

This method is used for initial, proof-of-concept reversal assessment [1].

1. Plasma Collection: Obtain platelet-poor plasma from healthy human volunteers.
2. Anticoagulant Spiking: Spike the plasma with the target DOAC (e.g., rivaroxaban, apixaban).

3. Ciraparantag Addition: Add Ciraparantag to the spiked plasma in a dose-dependent manner.
4. Activity Measurement: Use a chromogenic anti-Factor Xa assay to measure FXa activity before

and after the addition of Ciraparantag. Successful reversal is shown by the restoration of anti-FXa
activity to normal levels [1].

Frequently Asked Questions (FAQs)

Q1: Why is the molar ratio for rivaroxaban reversal so much higher than a 1:1 binding stoichiometry?

The ~30:1 molar ratio observed in animal models [1] suggests the mechanism is not simple 1:1 binding.

Ciraparantag likely works through non-covalent hydrogen bonds and charge-charge interactions to

sequester the anticoagulant, a process that may require a significant molar excess to be effective in a

physiological environment.

Q2: What is the most critical parameter to measure when assessing Ciraparantag's efficacy? The

Whole Blood Clotting Time (WBCT) is crucial. Standard plasma-based assays (e.g., prothrombin time,

activated partial thromboplastin time, anti-Xa) are unreliable because the reagents (like citrate or kaolin) can

disrupt the binding between Ciraparantag and the anticoagulant, freeing the drug and masking the reversal

effect [2]. WBCT, which requires no reagents, accurately reflects the hemostatic condition in the body.
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Q3: What are the common adverse effects of Ciraparantag in clinical trials? The agent is generally well-

tolerated. The most commonly reported adverse events are mild and transient, including hot flashes/flushing

and dysgeusia (altered taste) [2] [1]. No serious adverse events or procoagulant effects have been reported

in the available studies.

Q4: How does Ciraparantag compare to Andexanet Alfa as a reversal agent? Ciraparantag is a small

synthetic molecule considered a potential universal reversal agent for DOACs and heparins [1]. Andexanet

Alfa, in contrast, is a large recombinant modified protein that acts as a decoy for Factor Xa inhibitors [3]. A

key difference noted in a rabbit study was that Ciraparantag did not increase total plasma levels of the

anticoagulant, whereas Andexanet Alfa caused a 6-fold increase in rivaroxaban plasma concentration [1].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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